molecular formula C11H18N2O8 B156047 Trimethylenediaminetetraacetic acid CAS No. 1939-36-2

Trimethylenediaminetetraacetic acid

Cat. No. B156047
CAS RN: 1939-36-2
M. Wt: 306.27 g/mol
InChI Key: DMQQXDPCRUGSQB-UHFFFAOYSA-N
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Description

Trimethylenediaminetetraacetic acid is a chelating agent that is related to the well-known ethylenediaminetetraacetic acid (EDTA). It is designed to bind metal ions, which can be useful in various applications such as metal ion sequestration and facilitating metal ion analysis in complex mixtures.

Synthesis Analysis

The synthesis of related compounds, such as N′-Methylethylenediamine-N,N,N′-triacetic acid, involves a classical carboxymethylation procedure. This compound was synthesized with a yield of 71% and isolated using cation-exchange elution techniques, which suggests that similar methods could be applicable for the synthesis of trimethylenediaminetetraacetic acid .

Molecular Structure Analysis

The molecular structure of trimethylenediaminetetraacetic acid and its related compounds is significant in determining their chelating properties. The structure allows for the formation of stable complexes with metal ions, as evidenced by the formation of very stable complexes with cupric ions and moderately stable complexes with calcium in the case of N′-methylethylenediamine-N,N,N′-triacetic acid .

Chemical Reactions Analysis

The chemical reactivity of trimethylenediaminetetraacetic acid is highlighted by its ability to form complexes with various metal ions. Stability constants for complexes with Zn2+, Cd2+, and Co2+ have been determined, showing that trimethylenediaminetetraacetic acid can effectively bind these metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethylenediaminetetraacetic acid are characterized by its protolytic equilibria and thermal effects. The standard thermodynamic characteristics of the protolytic equilibria of trimethylenediaminetetraacetic acid have been calculated using a combination of thermochemical and potentiometric data . Additionally, the heat effects of step dissociation of the acid have been determined by direct calorimetry, providing insight into its thermodynamic behavior .

Scientific Research Applications

Stability and Thermodynamic Characteristics

  • Complex Formation with Metals : TMDTA shows a notable ability to form stable complexes with various metals. This includes the formation of complexes with zinc(II), cadmium(II), and cobalt(II) Gridchin, 2007.
  • Thermodynamic Studies : The thermodynamic characteristics of TMDTA, including its dissociation, have been extensively studied. Such investigations help understand the stability and behavior of TMDTA in different environments Gridchin, 2008.

Environmental Impact and Remediation

  • Occurrence in the Aquatic Environment : TMDTA is part of a group of aminopolycarboxylic acids which are often found in the aquatic environment due to their extensive use in industries and products Schmidt et al., 2004.
  • Heavy Metal Removal : TMDTA-modified materials, like graphene oxide, have been explored for their capacity to remove heavy metals from environments, demonstrating significant adsorption capacities Madadrang et al., 2012.

Analytical Applications

  • Analyzing Complex Formations : TMDTA has been used to study the enthalpy changes in the formation of complexes with metals like nickel(II), providing insights into the thermodynamics of these processes Gridchin & Gorboletova, 2008.

Nanotechnology and Material Science

  • Functionalized Nanomaterials : TMDTA has been utilized in the development of nanomaterials with specialized functions, such as in the creation of graphene oxide functionalized with TMDTA for heavy metal adsorption and antimicrobial applications Carpio et al., 2014.

Spectroscopic Studies

  • Spectroscopic Analysis : TMDTA's interaction with inorganic supports during the preparation of metal catalysts has been investigated using spectroscopic methods, providing valuable insights into its adsorption and catalytic behavior Ryczkowski, 2007.

properties

IUPAC Name

2-[3-[bis(carboxymethyl)amino]propyl-(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H18N2O8/c14-8(15)4-12(5-9(16)17)2-1-3-13(6-10(18)19)7-11(20)21/h1-7H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQQXDPCRUGSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)CN(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H18N2O8
Source PubChem
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DSSTOX Substance ID

DTXSID9029225
Record name Trimethylenediaminetetraacetic acid
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Molecular Weight

306.27 g/mol
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Product Name

Trimethylenediaminetetraacetic acid

CAS RN

1939-36-2
Record name PDTA
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Record name Trimethylenediaminetetraacetic acid
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Record name Glycine, N,N'-1,3-propanediylbis[N-(carboxymethyl)-
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Record name Trimethylenediaminetetraacetic acid
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Record name N,N'-propylene-1,3-diylbis[N-(hydroxycarbonylmethyl)glycine]
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Record name Glycine, N,N'-1,3-propanediylbis[N-(carboxymethyl)
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Record name PROPANEDIAMINETETRAACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
BI Intorre, AE Martell - Journal of the American Chemical Society, 1960 - ACS Publications
… less effective, while trimethylenediaminetetraacetic acid does not lead to the formation of … Trimethylenediaminetetraacetic acid (TNTA) was prepared by Mrs. Sonya Westerback of …
Number of citations: 92 pubs.acs.org
RF Carbonaro, AT Stone - Analytical chemistry, 2005 - ACS Publications
… agents iminodiacetic acid, nitrilotriacetic acid, trans-1,2-cyclohexanediaminetetracetic acid, N-(2-hydroxyethyl)ethylenediaminetriacetic acid, trimethylenediaminetetraacetic acid, and …
Number of citations: 58 pubs.acs.org
N Tanaka, T Kano, H Ogino, A Yamada - Bulletin of the Chemical …, 1974 - journal.csj.jp
… Kinetic studies of the reactions between nitrate ions and Cr(II)-Y complexes, where Y represents cyclohexanediaminetetraacetic acid (CyDTA), trimethylenediaminetetraacetic acid (…
Number of citations: 2 www.journal.csj.jp
SN Gridchin, DF Pyrehu, LA Kochergina - Zhurnal Neorganicheskoj …, 2004 - inis.iaea.org
… in standard solution were calculated and compared with data obtained for cadmium and zinc complexes with other chelating agents, with EDTA and trimethylenediaminetetraacetic acid …
Number of citations: 2 inis.iaea.org
SN Gridchin, DF Pyrehu, LA Kochergina - Zhurnal Neorganicheskoj Khimii, 2004 - osti.gov
… in standard solution were calculated and compared with data obtained for cadmium and zinc complexes with other chelating agents, with EDTA and trimethylenediaminetetraacetic acid …
Number of citations: 0 www.osti.gov
RF Carbonaro, BN Gray, CF Whitehead… - … et Cosmochimica Acta, 2008 - Elsevier
… (NTA), tricarballylic acid (TCA), citric acid (CIT), ethylenediaminetetraacetic acid (EDTA), trans-1,2-cyclohexanediaminetetraacetic acid (CDTA), and trimethylenediaminetetraacetic acid (…
Number of citations: 59 www.sciencedirect.com
M Miyazaki, Y Moriguchi, K Ueno - Bulletin of the Chemical Society of …, 1968 - journal.csj.jp
1,2,3-Triaminopropane-N,N,N′,N′,N″,N″-hexaacetic acid (TAPHA) was synthesized by the carboxymethylation of 1,2,3-triaminopropane. The acid dissociation scheme of the …
Number of citations: 2 www.journal.csj.jp
N Tanaka, H Ogino - Bulletin of the Chemical Society of Japan, 1964 - journal.csj.jp
The synthesis of a new cobalt(III) complex, K[Cotrdta]·2H 2 O (trdta, ( − OOCH 2 C) 2 N(CH 2 ) 3 N(CH 2 COO − ) 2 ), has been carried out. The infrared, visible and ultraviolet absorption …
Number of citations: 32 www.journal.csj.jp
K Kumar, PC Nigam - Journal of Physical Chemistry, 1979 - ACS Publications
… reaction where L is trimethylenediaminetetraacetic acid (TMDTA). The mechanism is in line with a mechanism proposed earlier by Margerum et al.2"4 and supported by us1 and others.…
Number of citations: 7 pubs.acs.org
K Kumar, PC Nigam - 1979 - nopr.niscpr.res.in
Materials and Methods A Toshniwal spectrophotometer (Beckman DU type) with a thermostated cell compartment (±Ol" C) was used for all rate data and for spectrophotometric …
Number of citations: 0 nopr.niscpr.res.in

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